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Compound of Interest

Compound Name: FR182024

cat. No.: B1674012

An In-depth Technical Guide to FR182024

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR182024 is a potent and selective inhibitor of the enzyme p38 mitogen-activated protein
(MAP) kinase. This document provides a comprehensive overview of the chemical structure,
properties, and biological activity of FR182024. It is intended to serve as a technical guide for
researchers and professionals involved in drug discovery and development, offering detailed
information on its chemical characteristics, mechanism of action, and experimental protocols.
The presented data, including quantitative summaries and pathway diagrams, aim to facilitate
further investigation and application of this compound in biomedical research.

Chemical Structure and Properties

FR182024 is a synthetic, small-molecule compound belonging to the pyridinylimidazole class of
p38 MAP kinase inhibitors. Its chemical structure is characterized by a central
pyridinylimidazole scaffold, which is crucial for its inhibitory activity.

Table 1: Chemical and Physical Properties of FR182024
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Property Value Reference

5-Thia-1-azabicyclo[4.2.0]oct-
2-ene-2-carboxylic acid, 3-((5-
methyl-1,3,4-thiadiazol-2-

IUPAC Name _ [1]
yDthio)-8-oxo-7-

((phenylacetyl)amino)-,

(6R,7R)-
Molecular Formula C18H16N404S3 [1]
Molecular Weight 448.54 g/mol [1]

Cclnnc(s1)SC2=C(C(=0)O)N3
SMILES C(=0)--INVALID-LINK-- [1]
SC2)NC(=0)Cc4cccec4

IQURDYALUUXKIJ-

InChl Key [1]
CZUORRHYSA-N

CAS Number 187949-38-0

Appearance White to off-white solid

Solubility Soluble in DMSO

Mechanism of Action and Signaling Pathway

FR182024 exerts its biological effects through the specific inhibition of p38 MAP kinase, a key
enzyme in the cellular response to stress, inflammation, and other external stimuli. The p38
MAP kinase pathway plays a critical role in the production of pro-inflammatory cytokines such
as tumor necrosis factor-alpha (TNF-a) and interleukin-1 beta (IL-1[3). By inhibiting p38 MAP
kinase, FR182024 effectively downregulates the production of these cytokines, making it a
compound of significant interest for the treatment of inflammatory diseases.

Below is a diagram illustrating the canonical p38 MAP kinase signaling pathway and the point
of inhibition by FR182024.
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Caption: The p38 MAP Kinase Signaling Pathway and Inhibition by FR182024.

Experimental Protocols

This section details the methodologies for key experiments involving FR182024.

In Vitro p38 MAP Kinase Inhibition Assay

This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of
FR182024 against p38 MAP kinase.

Table 2: Experimental Protocol for p38 MAP Kinase Inhibition Assay
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Step

Procedure

1. Reagents and Materials

Recombinant human p38a MAP kinase, ATP,
kinase assay buffer (e.g., 25 mM HEPES, pH
7.4, 10 mM MgCI2, 0.1 mM Na3V04), substrate
(e.g., ATF2), FR182024 (in DMSO), 384-well

plates, plate reader.

2. Assay Procedure

1. Prepare serial dilutions of FR182024 in
DMSO. 2. Add kinase assay buffer to each well
of a 384-well plate. 3. Add the diluted FR182024
or DMSO (vehicle control) to the wells. 4. Add
recombinant p38a MAP kinase to the wells and
incubate for 10 minutes at room temperature. 5.
Initiate the kinase reaction by adding a mixture
of ATP and the substrate (ATF2). 6. Incubate the
plate at 30°C for a specified time (e.g., 60
minutes). 7. Stop the reaction by adding a stop
solution (e.g., EDTA). 8. Detect the
phosphorylated substrate using a suitable
method, such as a phosphospecific antibody-
based detection system (e.g., HTRF,
AlphaScreen).

3. Data Analysis

1. Measure the signal from each well. 2.
Calculate the percentage of inhibition for each
concentration of FR182024 relative to the
vehicle control. 3. Plot the percentage of
inhibition against the logarithm of the FR182024
concentration. 4. Determine the IC50 value by
fitting the data to a four-parameter logistic

equation.

Below is a workflow diagram for the in vitro kinase inhibition assay.
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Caption: Workflow for the in vitro p38 MAP Kinase Inhibition Assay.
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Quantitative Data Summary

The following table summarizes the key quantitative data reported for FR182024 in the
literature.

Table 3: Biological Activity of FR182024

Parameter Value Cell Line/System Reference
p38a IC50 0.3nM Recombinant enzyme

p383 IC50 3.3nM Recombinant enzyme

JNK1 IC50 >10,000 nM Recombinant enzyme

ERK2 IC50 >10,000 nM Recombinant enzyme

TNF-a Inhibition 1C50 12 nM Human whole blood

IL-1p Inhibition IC50 15 nM Human whole blood

Conclusion

FR182024 is a highly potent and selective inhibitor of p38 MAP kinase. Its well-defined
chemical structure and properties, coupled with its significant biological activity, make it an
invaluable tool for studying the p38 MAP kinase signaling pathway and a promising lead
compound for the development of novel anti-inflammatory therapeutics. The detailed
experimental protocols and summarized quantitative data provided in this guide are intended to
support and accelerate further research in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [FR182024 chemical structure and properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674012#fr182024-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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